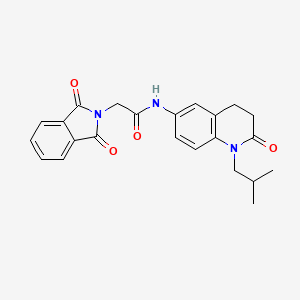

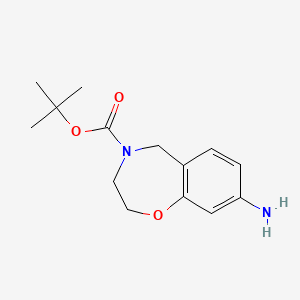

![molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides . These types of compounds have been used in human therapy as diuretic and antihypertensive agents .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally similar to the compound , has been reported. The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazinane 1,1-dioxides have been studied. These reactions include the [2 + 2 + 2] sulfa Staudinger cycloaddition of sulfonylchlorides and imines .科学的研究の応用

Diuretic and Antihypertensive Applications

This compound is structurally related to benzthiazide, which is used as a diuretic and antihypertensive agent . It promotes the excretion of urine and is used to treat conditions like hypertension and edema. The benzylsulfanylmethyl group at position 3 enhances its pharmacological profile.

Cardiovascular Disease Treatment

The structural features of 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which include this compound, are utilized in the treatment of various cardiovascular diseases . These compounds have been shown to be effective in managing conditions related to heart function and blood circulation.

Anticancer Potential

Derivatives of this compound family have been explored for their potential use as anticancer agents. The related phthalazinone scaffold is applied in the treatment of diseases like ovarian cancer . This suggests that the compound may also have applications in cancer therapy.

Antidiabetic Activity

The compound’s structural similarity to phthalazinone derivatives, which are used as antidiabetic agents, indicates its potential application in diabetes management . Research into its efficacy and mechanism of action in this area could be highly beneficial.

Antihistamine Effects

Given the compound’s relation to marketed drugs with antihistamine properties, it may also serve as a lead compound for the development of new antihistamines . This could be particularly useful for treating allergies and related symptoms.

Tuberculostatic Activity

Some derivatives of the 1,2,4-thiadiazine 1,1-dioxide family have been evaluated for their in vitro tuberculostatic activity against various strains of Mycobacterium tuberculosis . This suggests that the compound could be a candidate for developing new treatments for tuberculosis.

Herbicide and Disinfectant Production

Representatives of the 4-aryl-BTD family, to which this compound belongs, are useful as intermediates in the preparation of disinfectants, mothproofing agents, pickling inhibitors, and herbicides . This highlights its utility in agricultural and industrial applications.

PI3Kδ Inhibitory and Antiproliferative Effects

The compound has been evaluated for its selective PI3Kδ inhibitory potency and its antiproliferative activity against human B-cell lines . This indicates its potential use in the treatment of proliferative disorders, including certain types of lymphomas.

作用機序

While the exact mechanism of action for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not known, similar compounds such as benzthiazide inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This promotes water loss from the body, making these compounds effective as diuretics.

将来の方向性

The future research directions for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications . These compounds combine the structural features of two pharmaceutically active moieties, triazole and thiadiazine, making them interesting targets for drug design and discovery .

特性

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

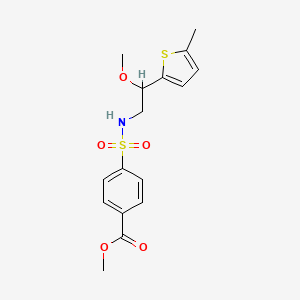

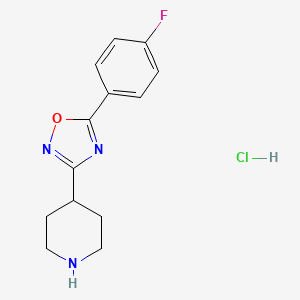

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)

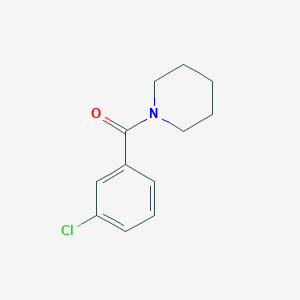

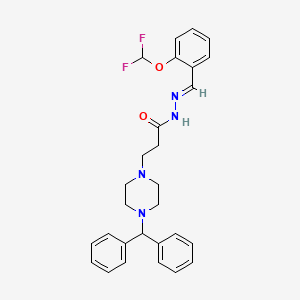

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

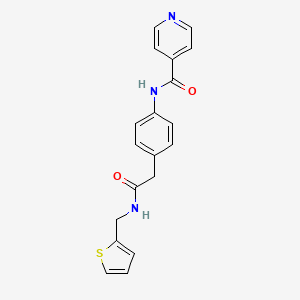

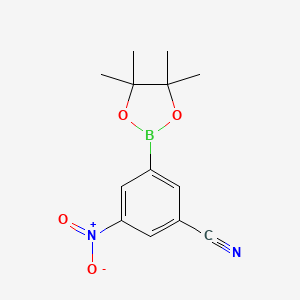

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)